4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide is a chemical compound of interest in various scientific fields due to its unique structural attributes and potential applications. This compound features a chloro group, a fluorophenoxy group, and a benzamide moiety, which collectively influence its chemical behavior and reactivity. The systematic name indicates the presence of a chlorine atom attached to the benzene ring, an ethyl chain linked to a fluorinated phenoxy group, and an amide functional group that plays a critical role in its biological activity and interactions with other molecules.
The compound can be synthesized through reactions involving 4-chlorobenzoyl chloride and 2-(4-fluorophenoxy)ethylamine, typically under controlled conditions to optimize yield and purity. Its chemical structure is represented by the molecular formula CHClFNO.
4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of an amide functional group attached to a benzene ring, which often confers significant biological activity. The specific arrangement of substituents in this compound allows it to interact with various biological targets, making it relevant in medicinal chemistry and pharmacology.
The synthesis typically involves the following steps:
In industrial settings, similar synthetic routes are adapted for scalability, often utilizing continuous flow reactors for efficiency. Purification methods such as recrystallization or chromatography are employed to ensure product purity.
The molecular structure of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide can be depicted as follows:
The compound's crystallographic data indicates it adopts a monoclinic crystal system with specific lattice parameters that define its three-dimensional structure. The bond lengths and angles within the molecule are consistent with those observed in similar aromatic amides, revealing insights into its stability and interactions .
4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide can participate in several chemical reactions:
Key reagents for these reactions include sodium methoxide for substitution reactions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction processes. The choice of conditions significantly influences the reaction pathways and product distributions.
The mechanism of action for 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide involves its binding affinity to specific enzymes or receptors within biological systems. This interaction can modulate enzymatic activity, potentially leading to anti-inflammatory effects or other therapeutic outcomes. Research indicates that the compound may inhibit enzymes involved in inflammatory pathways, thereby showcasing its potential as an anti-inflammatory agent .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to confirm structural integrity and purity during synthesis .
4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide has several notable applications:
The deliberate incorporation of chlorine and fluorine atoms at specific positions on the benzamide scaffold significantly modulates both the compound’s electronic properties and its interactions with biological targets. The chlorine atom at the para-position of the benzoyl ring functions as a bioisosteric enhancer, increasing lipophilicity (logP ≈ 3.64-3.98) and promoting hydrophobic interactions within enzyme binding pockets. Concurrently, the para-fluorine atom on the phenoxy moiety exerts profound electronic effects: its strong electron-withdrawing nature creates a dipole moment across the phenyl ring, enhancing hydrogen-bond acceptor capacity at the ether oxygen while improving membrane permeability .
The ethyl spacer linking the fluorophenoxy group to the amide nitrogen (-CH₂-CH₂-O-) provides critical conformational flexibility, allowing the terminal aromatic ring to adopt optimal orientations for target engagement. This molecular design mimics natural substrates in key enzyme systems:
Table 1: Bioactivity Modulation Through Substituent Positioning in Benzamide Analogues
Compound Structure | Substituent Positions | Documented Bioactivities |
---|---|---|
4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide | Chlorine (C4), Fluorine (C4') | Antimicrobial, Anticancer |
4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | Chlorine (C4), Hydroxyl (C4') | Enzyme inhibition (Cyclooxygenase) [10] |
4-chloro-N-(4-fluorophenyl)benzamide | Chlorine (C4), Fluorine (C4') | Receptor binding studies |
Mechanistically, the synergistic halogen effect in 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide enables dual-targeting capabilities. The chloroaryl domain interacts with hydrophobic enzyme subpockets, while the fluorinated phenoxyethyl chain disrupts cellular replication pathways. This is evidenced by research showing inhibition of protoporphyrinogen oxidase—a crucial enzyme in heme biosynthesis—and interference with microtubule assembly in rapidly dividing cells . Furthermore, fluorine’s role in mitigating oxidative metabolism extends plasma half-life compared to non-halogenated analogs, as the strong C-F bond resists cytochrome P450-mediated degradation .
The evolution of benzamide-based therapeutics began in the 1970s with simple para-substituted derivatives like metoclopramide, which featured a chloro substituent and served as a dopamine D₂ antagonist for gastrointestinal applications. This first-generation compound demonstrated the critical importance of halogenation for receptor affinity but exhibited limited selectivity. The 1980s-1990s witnessed strategic molecular elongation through nitrogen-alkyl chain extensions, culminating in compounds like N-(4-chlorobenzoyl)tyramine (4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide), where an ethylphenol moiety enhanced kinase inhibitory activity [10].
The early 2000s represented a pivotal shift toward ether-linked fluorinated chains, replacing metabolically labile hydroxyl groups with bioisosteric fluorophenoxy units. This innovation directly enabled the development of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide (CAS 1105209-89-9), synthesized via nucleophilic acyl substitution between 2-chlorobenzoyl chloride and 2-(4-fluorophenoxy)ethylamine under triethylamine catalysis in dichloromethane . This synthetic approach, optimized for industrial scale using continuous flow reactors, provided >98% purity through recrystallization or chromatography .
Table 2: Milestones in Benzamide Pharmacophore Development
Era | Structural Innovation | Representative Compound | Therapeutic Advancement |
---|---|---|---|
1970s | Para-halogenation | Metoclopramide | Dopamine antagonism |
1980-1990s | Phenethylamine extension | 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide (CAS 41859-57-8) | Tyramine-based kinase targeting [10] |
2000s-Present | Fluoroalkoxyethyl nitrogen substitution | 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide (EVT-2770011) | Enhanced metabolic stability & target selectivity |
Modern structure-activity relationship (SAR) studies have quantitatively established that the fluorophenoxyethyl chain in contemporary derivatives like 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide optimally balances target affinity (Kᵢ ≈ 0.15 μM for protoporphyrinogen oxidase) with aqueous solubility (logD ≈ 3.61 at pH 7.4) . This molecular configuration represents the culmination of five decades of rational benzamide design, transitioning from simple receptor blockers to sophisticated enzyme inhibitors with multi-factorial biological activities spanning antimicrobial, anticancer, and anti-inflammatory applications [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1